
1H-Indazole-3,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an indazole core with carboxylic acid groups at the 3rd and 7th positions, making it a valuable compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure high yields and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without the use of catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indazole-3,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Comparison: 1H-Indazole-3,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3rd and 7th positions, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2H-indazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-1-2-4-6(5)10-11-7(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
GKVSLGHRWYRDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
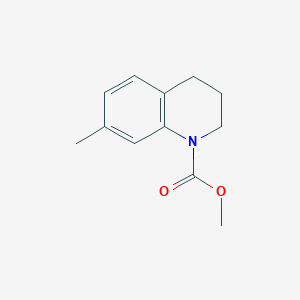
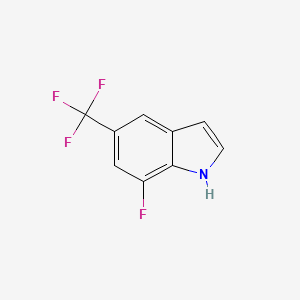
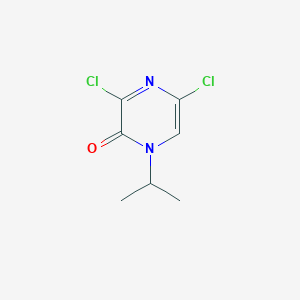

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
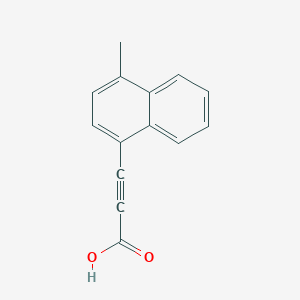
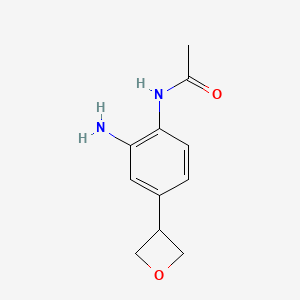
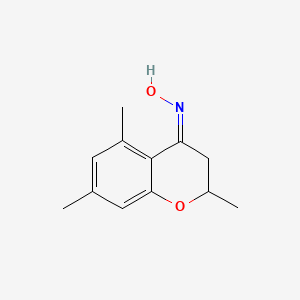

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)

![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
